3-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol
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Overview
Description
3-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with 3-aminopropan-1-ol under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
3-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
3-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol is unique due to its specific structure, which combines a thiazole ring with an amino alcohol moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H14N2OS |
---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
3-[(4-methyl-1,3-thiazol-5-yl)methylamino]propan-1-ol |
InChI |
InChI=1S/C8H14N2OS/c1-7-8(12-6-10-7)5-9-3-2-4-11/h6,9,11H,2-5H2,1H3 |
InChI Key |
UZFPQEVWLRDHKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNCCCO |
Origin of Product |
United States |
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